molecular formula C17H17F3N6O2 B10986880 N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10986880
M. Wt: 394.4 g/mol
InChI Key: FUOOVJNSFHNPNC-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluorophenyl group, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the following stages:

    Formation of the Intermediate: The initial step involves the reaction of 3,4,5-trifluoroaniline with ethyl oxalyl chloride to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with pyrimidine-2-amine to form the core structure.

    Final Coupling: The final step involves coupling the core structure with piperazine-1-carboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrimidinyl group may contribute to its selectivity. The piperazine ring can facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific trifluorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H17F3N6O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-oxo-2-(3,4,5-trifluoroanilino)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H17F3N6O2/c18-12-8-11(9-13(19)15(12)20)24-14(27)10-23-17(28)26-6-4-25(5-7-26)16-21-2-1-3-22-16/h1-3,8-9H,4-7,10H2,(H,23,28)(H,24,27)

InChI Key

FUOOVJNSFHNPNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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